molecular formula C11H8BrNaO4 B1669690 Cytembena CAS No. 21739-91-3

Cytembena

Cat. No. B1669690
CAS RN: 21739-91-3
M. Wt: 307.07 g/mol
InChI Key: DVDCIQWIGOVWEX-MLBSPLJJSA-M
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Description

Cytembena is a chemical compound that has been studied for its potential use as an anticancer drug . It is a white to off-white powder . It is also known as cytembene, 2-butenoic acid, 3-bromo-4(4-methoxyphenyl)4-oxo-, sodium, NSC 104801, and CAS No. 21739-91-3 .


Chemical Reactions Analysis

Cytembena is water-soluble and likely combustible . When heated to decomposition, it emits toxic fumes of bromine and sodium oxide .


Physical And Chemical Properties Analysis

Cytembena is a white to off-white powder . It is water-soluble and likely combustible . When heated to decomposition, it emits toxic fumes of bromine and sodium oxide .

Scientific Research Applications

Absorption and Pharmacokinetics

  • Cytembena has demonstrated effective oral absorption and a short half-life, suggesting the potential for alternative routes and schedules of administration beyond intramuscular or intravenous methods. This finding is significant in considering its clinical application and patient convenience (Neidhart et al., 1978).

Anticancer Activity

  • The anticancer activity of Cytembena has been evaluated, but clinical trials in the United States were discontinued due to the absence of apparent antineoplastic effects. Nevertheless, its potential use as a cytostatic agent, particularly in Europe, remains a subject of interest (Huff, 1982).

Cellular Effects

  • In vitro studies on HeLa cells show that Cytembena can inhibit growth and alter cell cycle distribution. Notably, it induces a shift in cell cycle phases, with a notable accumulation of cells in the G2/M phase. This finding suggests a mechanism through which Cytembena might exert its anticancer effects (Ronot et al., 1982).

Biochemical Pharmacology

  • Cytembena has been observed to inhibit DNA biosynthesis in L1210 mouse leukemia cells without affecting RNA biosynthesis significantly. This specificity towards DNA synthesis suggests a potential mechanism for its cytostatic properties (Jackson, Taylor, & Harrap, 1975).

Interaction with Cellular Compounds

  • Research indicates that Cytembena undergoes a rapid reaction with thiol compounds, leading to alkylation. This reaction, while contributing to its cytotoxicity, also acts as a detoxification route, suggesting complex interactions within the cellular environment (Jackson, Taylor, & Harrap, 1976).

Metabolic Disposition

  • Studies in rats and dogs have shown that Cytembena is primarily excreted in urine and undergoes metabolic processes like demethylation and debromination. Understanding its metabolic disposition is crucial for assessing its safety and efficacy in clinical use (Mitoma, Saito, & Howd, 1977).

Experimental Pancreatitis

  • Cytembena has been found to block the development of experimental acute pancreatitis in rats, indicating potential therapeutic applications beyond oncology (Korbová et al., 1977)

Safety And Hazards

Exposure to Cytembena via intravenous route can cause symptoms such as hallucinations, distorted perceptions, motor activity changes, nausea, and vomiting . It is recommended to store this material under ambient temperatures .

properties

IUPAC Name

sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDCIQWIGOVWEX-MLBSPLJJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)[O-])/Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020368
Record name Cytembena
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cytembena is a white to off-white powder. (NTP, 1992)
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Cytembena

CAS RN

21739-91-3
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cytembena
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytembena
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM BROMEBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V238C7BMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYTEMBENA
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

500 to 505 °F (NTP, 1992)
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
453
Citations
S Frytak, CG Moertel, AJ Schutt, DL Ahmann… - Cancer, 1976 - Wiley Online Library
… increasing doses of Cytembena to determine toxicity patterns … should be contraindications to Cytembena therapy, and … favorable objective response to Cytembena therapy. Phase II …
LH Baker, MK Samson - Cancer Treatment Reports, 1976 - books.google.com
… Cytembena is a Czechoslovakian anticancer agent recently introduced into clinical trial in the United States. Cytembena … In the European and US studies thus far, cytembena has not …
Number of citations: 11 books.google.com
HC Falkson, G Falkson - Cancer Treatment Reports, 1976 - books.google.com
… Investigators from the Mayo Clinic, Rochester, Minn, recently reported on phase I and II trials with cytembena (2, 3). In 1974 we started a clinical trial with cytembena and the purpose of …
Number of citations: 5 books.google.com
DL Ahmann, HF Bisel, RT Eagan… - Cancer Treatment …, 1976 - books.google.com
… -16-213 versus cytembena; 19 patients received VP-16-213 and 15 received cytembena. All … Patients entered in the study were evenly distributed between VP-16-213 and cytembena, …
Number of citations: 33 books.google.com
NA Berger, G Weber - Journal of the National Cancer Institute, 1977 - academic.oup.com
… The results presented in this study clearly demonstrate that cytembena produces a direct … that cytembena could function as a direct inhibitor of replicative DNA synthesis. Cytembena …
Number of citations: 14 academic.oup.com
WO Berndt - Toxicology and Applied Pharmacology, 1977 - Elsevier
Cytembena (cis-β-4-methoxybenzoyl-β-bromoacrylic acid, NSC-104, 801) has been tested for its anticancer activity. One complication to its use is the possibility of drug-induced …
Number of citations: 8 www.sciencedirect.com
P Goetz, RJ Sram, I Kodýková, J Dohnalova… - Mutation …, 1976 - europepmc.org
… 20 mg Cytembena/kg body wt iv A combination of Cytembena and … Patients were given iv 20 mg Cytembena and 20 mg … and chromosomal breaks after Cytembena treatment was low; …
Number of citations: 20 europepmc.org
RC Jackson, GA Taylor, KR Harrap - Neoplasma, 1975 - europepmc.org
Cytembena, at low concentrations, caused an inhibition of the in vitro growth of L1210 mouse leukaemia cells which could not be reversed by reduced folates, purines, amino acids or …
Number of citations: 14 europepmc.org
JH Edmonson, DG Decker… - Journal of the …, 1977 - academic.oup.com
… None had previously received cytembena. Cytembena was given in doses of 200 mg/rn'' iv … of each course of cytembena, because in this dosage schedule cytembena has been shown …
Number of citations: 5 academic.oup.com
C Mitoma, T Saito, RA Howd - Xenobiotica, 1977 - Taylor & Francis
… Cytembena was metabolized by demethylation catalysed by microsomes and by debromination … by mass spectrometry and the probable metabolic pathway of cytembena are presented. …
Number of citations: 3 www.tandfonline.com

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